

Physical and chemical properties of 2-Bromo-4-iodobenzonitrile

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Compound of Interest

Compound Name: **2-Bromo-4-iodobenzonitrile**

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An In-depth Technical Guide to **2-Bromo-4-iodobenzonitrile**: Properties, Synthesis, and Applications

Introduction

2-Bromo-4-iodobenzonitrile is a halogenated aromatic nitrile that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group and two different halogen atoms (bromine and iodine) on a benzene ring, offers a versatile platform for complex molecular engineering. The distinct reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the physical and chemical properties, plausible synthetic routes, characteristic reactivity, and key applications of **2-Bromo-4-iodobenzonitrile**, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The strategic placement of the bromo, iodo, and cyano substituents on the aromatic ring governs the molecule's reactivity and physical characteristics. The nitrile group is a moderately deactivating, meta-directing group, while the halogens are deactivating but ortho-, para-directing. Their combined electronic effects influence the reactivity of the aromatic ring and the individual functional groups.

Caption: Chemical structure of **2-Bromo-4-iodobenzonitrile**.

Table 1: Physicochemical Properties of **2-Bromo-4-iodobenzonitrile**

Property	Value	Source
CAS Number	1261776-03-7	[1]
Molecular Formula	C ₇ H ₃ BrIN	[1]
Molecular Weight	307.92 g/mol	
Appearance	Tan solid (predicted)	[2]
Boiling Point	338.6 ± 37.0 °C (Predicted)	[2]
Density	2.31 ± 0.1 g/cm ³ (Predicted)	[2]
Storage	2-8°C, protect from light	[2]
SMILES	C1=CC(=C(C=C1I)Br)C#N	[1]
InChIKey	ALJPGCHHLIOAHE- UHFFFAOYSA-N	[1] [2]

Spectroscopic Characterization

While a dedicated public spectrum for **2-Bromo-4-iodobenzonitrile** is not readily available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[\[3\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other.
- ¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon (typically δ 115-120 ppm). The carbons attached to the halogens will show characteristic shifts.
- Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other bands will correspond to aromatic C-H

and C-C stretching.

- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).[4] The molecular ion peak (M^+) would be observed at m/z 307 and 309.

Table 2: Predicted Spectroscopic Data for **2-Bromo-4-iodobenzonitrile**

Technique	Expected Features
^1H NMR	Three aromatic signals (δ 7.0-8.5 ppm) with characteristic splitting patterns.
^{13}C NMR	Seven signals, including one for the nitrile carbon (δ ~115-120 ppm).
IR (cm^{-1})	~2230 (C≡N stretch, sharp, strong).
MS (m/z)	Molecular ion peaks at ~307/309, showing the characteristic 1:1 isotopic pattern of bromine.

Generalized Protocol for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for structure verification. The following are generalized protocols for key spectroscopic techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

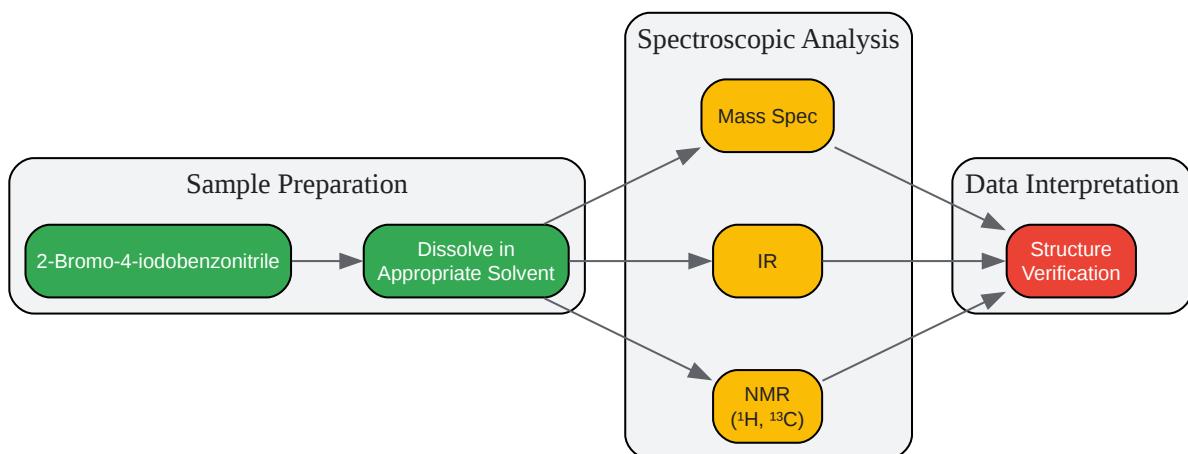
- Sample Preparation: Dissolve 5-10 mg of **2-Bromo-4-iodobenzonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. A standard single-pulse experiment with 16-64 scans is typically sufficient.
- ^{13}C NMR Acquisition: On the same instrument, a standard proton-decoupled experiment is used. Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required.[3]

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Acquisition: Use a GC-MS system with an electron ionization (EI) source. The mass analyzer (quadrupole or TOF) should be scanned over a range of m/z 50-500.



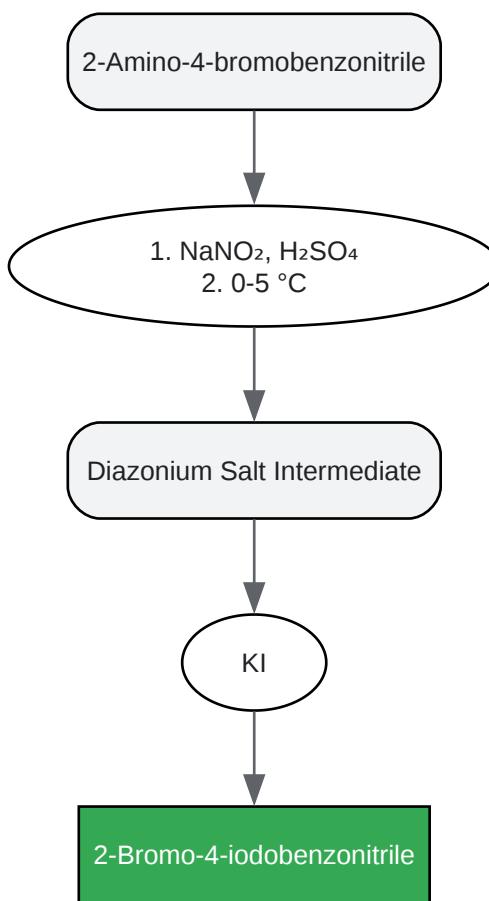
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Caption: Generalized workflow for spectroscopic analysis.

Synthesis and Reactivity Plausible Synthetic Routes

The synthesis of **2-Bromo-4-iodobenzonitrile** can be envisioned through a multi-step sequence, likely starting from a more readily available substituted aniline or benzonitrile. A plausible approach involves the Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring.[5]

- Starting Material: A potential starting point is 2-amino-4-bromobenzonitrile.
- Diazotization: The amino group is converted into a diazonium salt using sodium nitrite (NaNO_2) in the presence of a strong acid (e.g., H_2SO_4) at low temperatures ($0\text{--}5\text{ }^\circ\text{C}$).
- Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI), leading to the substitution of the diazonium group with iodine to yield the final product.



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Caption: Plausible synthetic pathway via Sandmeyer reaction.

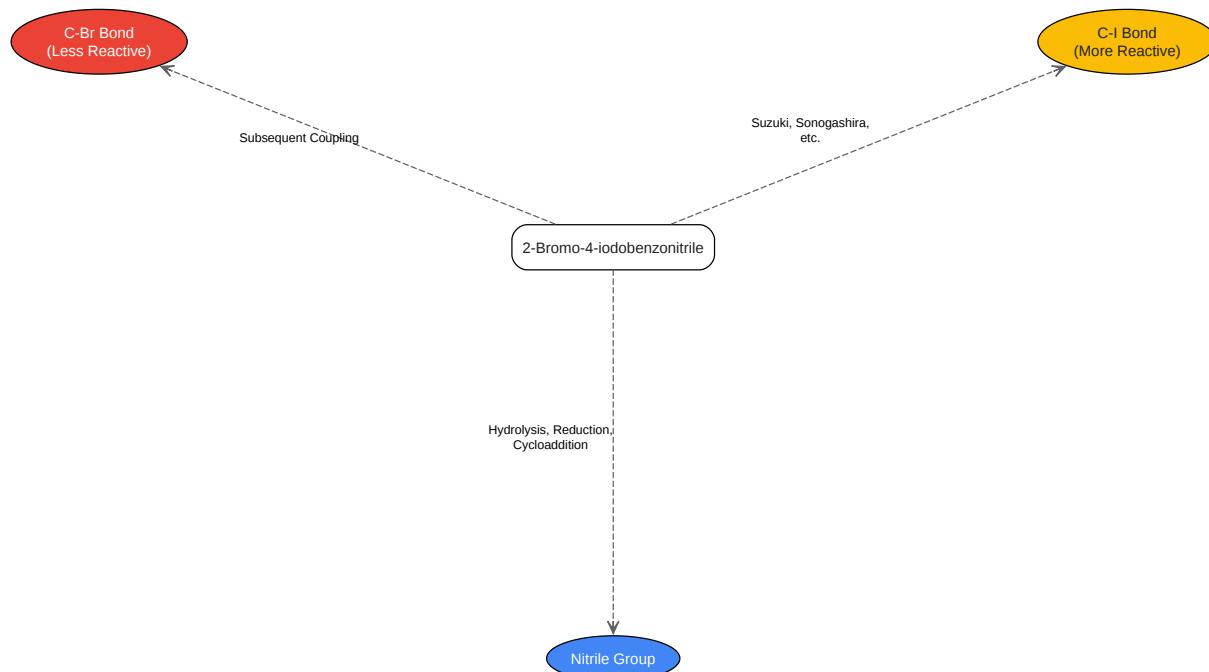
Key Chemical Transformations

The utility of **2-Bromo-4-iodobenzonitrile** as a synthetic intermediate stems from the differential reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Br bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is crucial as it allows for selective functionalization at the C4 position while leaving the C-Br bond at the C2 position intact for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for building molecular complexity.

Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations:

- **Hydrolysis:** It can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
- **Reduction:** It can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH_4).
- **Cycloaddition:** It can participate in cycloaddition reactions, for example, with azides to form tetrazoles.



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Caption: Key reactive sites of **2-Bromo-4-iodobenzonitrile**.

Applications in Drug Discovery and Materials Science

Halogenated benzonitriles are highly valued scaffolds in pharmaceutical development.^[6] The structural motif of **2-Bromo-4-iodobenzonitrile** allows for the precise introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of lead compounds.

- **Targeted Therapies:** Analogous structures are integral to the synthesis of targeted therapies, including kinase inhibitors for oncology and modulators of G-protein coupled receptors (GPCRs) for central nervous system disorders.^{[6][7]} The ability to perform sequential cross-coupling reactions is particularly advantageous for creating complex molecules designed to fit into specific biological binding pockets.
- **Molecular Probes:** The versatile chemistry of this compound makes it suitable for developing molecular probes and diagnostic agents.
- **Materials Science:** The rigid, functionalizable aromatic core is also of interest in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other functional organic materials.^[7]

Safety and Handling

Based on safety data for structurally related compounds such as 5-Bromo-2-iodobenzonitrile, **2-Bromo-4-iodobenzonitrile** should be handled with care.^[8]

- **Hazards:** It is predicted to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.^[8]
- **Handling:** Always use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place, protected from light to ensure its stability.^{[2][9]}
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

2-Bromo-4-iodobenzonitrile is a highly valuable and versatile building block for advanced chemical synthesis. Its key attribute is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which enables selective, sequential functionalization through modern cross-coupling methodologies. This feature, combined with the reactivity of the nitrile group, provides a powerful platform for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full synthetic potential.

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